Mebolazine
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Overview
Description
Biochemical Analysis
Biochemical Properties
Mebolazine is a synthetic derivative of testosterone that may bind to the androgen receptor and produce androgenic and anabolic activity . It reportedly acts as a prodrug of methasterone
Molecular Mechanism
This compound reportedly acts as a prodrug of methasterone This suggests that it might exert its effects at the molecular level through the actions of methasterone, which could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of mebolazine involves the dimerization of methasterone through an azine linkage. The reaction conditions typically include the use of hydrazine derivatives and appropriate solvents under controlled temperatures .
Chemical Reactions Analysis
Mebolazine undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry: Used as a reference compound in analytical studies.
Biology: Investigated for its effects on cellular metabolism and androgen receptor binding.
Industry: Occasionally used in the formulation of dietary supplements, albeit illegally.
Mechanism of Action
Mebolazine acts as a prodrug of methasterone, which binds to androgen receptors and exerts anabolic and androgenic effects . The molecular targets include androgen receptors in muscle and other tissues, leading to increased protein synthesis and muscle growth . The pathways involved are similar to those of other anabolic steroids, involving modulation of gene expression and protein synthesis .
Comparison with Similar Compounds
Mebolazine is unique due to its azine linkage, which differentiates it from other anabolic steroids. Similar compounds include:
Methasterone: The monomeric form of this compound.
Bolazine: Another steroid with a similar structure but different linkage.
Oxymetholone: A structurally related anabolic steroid with different pharmacological properties.
Properties
CAS No. |
3625-07-8 |
---|---|
Molecular Formula |
C42H68N2O2 |
Molecular Weight |
633.0 g/mol |
IUPAC Name |
3-[(17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene)hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C42H68N2O2/c1-25-23-37(3)27(9-11-29-31(37)13-17-39(5)33(29)15-19-41(39,7)45)21-35(25)43-44-36-22-28-10-12-30-32(38(28,4)24-26(36)2)14-18-40(6)34(30)16-20-42(40,8)46/h25-34,45-46H,9-24H2,1-8H3 |
InChI Key |
POPWFGNRCCUJGU-UHFFFAOYSA-N |
SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=NN=C5CC6CCC7C8CCC(C8(CCC7C6(CC5C)C)C)(C)O)C |
Isomeric SMILES |
C[C@H]1/C(=N/N=C\2/[C@@H](C[C@@]3([C@@H]4[C@H]([C@H]5[C@@]([C@](CC5)(O)C)(CC4)C)CC[C@H]3C2)C)C)/C[C@H]6[C@](C1)([C@@H]7[C@H]([C@H]8[C@@]([C@](CC8)(O)C)(CC7)C)CC6)C |
Canonical SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=NN=C5CC6CCC7C8CCC(C8(CCC7C6(CC5C)C)C)(C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mebolazine; Dimetazin; Roxilon; |
Origin of Product |
United States |
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